molecular formula C12H26S2Si B12590240 Silane, trimethyl(2-pentyl-1,3-dithian-2-yl)- CAS No. 648428-87-9

Silane, trimethyl(2-pentyl-1,3-dithian-2-yl)-

Cat. No.: B12590240
CAS No.: 648428-87-9
M. Wt: 262.6 g/mol
InChI Key: HULBPLRRDSETSJ-UHFFFAOYSA-N
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Description

Silane, trimethyl(2-pentyl-1,3-dithian-2-yl)-: is an organosilicon compound with the molecular formula C12H26S2Si . It is a derivative of 1,3-dithiane, where one of the hydrogen atoms is replaced by a trimethylsilyl group. This compound is known for its unique chemical properties and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Silane, trimethyl(2-pentyl-1,3-dithian-2-yl)- typically involves the reaction of 1,3-dithiane with chlorotrimethylsilane in the presence of a base such as lithium diisopropylamide (LDA). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chlorotrimethylsilane .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: Silane, trimethyl(2-pentyl-1,3-dithian-2-yl)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: 1,3-dithiane.

    Substitution: Various substituted dithianes depending on the reagent used.

Scientific Research Applications

Silane, trimethyl(2-pentyl-1,3-dithian-2-yl)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Silane, trimethyl(2-pentyl-1,3-dithian-2-yl)- involves the formation of a stable silyl ether with carbonyl compounds. This protects the carbonyl group from unwanted reactions during synthetic procedures. The trimethylsilyl group can be removed by treatment with fluoride ions, regenerating the free carbonyl compound .

Comparison with Similar Compounds

Uniqueness: Silane, trimethyl(2-pentyl-1,3-dithian-2-yl)- is unique due to its ability to act as a protecting group for carbonyl compounds. The trimethylsilyl group provides stability and can be easily removed under mild conditions, making it a versatile tool in organic synthesis .

Properties

CAS No.

648428-87-9

Molecular Formula

C12H26S2Si

Molecular Weight

262.6 g/mol

IUPAC Name

trimethyl-(2-pentyl-1,3-dithian-2-yl)silane

InChI

InChI=1S/C12H26S2Si/c1-5-6-7-9-12(15(2,3)4)13-10-8-11-14-12/h5-11H2,1-4H3

InChI Key

HULBPLRRDSETSJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1(SCCCS1)[Si](C)(C)C

Origin of Product

United States

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